molecular formula C18H18Cl2N2O4S B4380985 N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide

N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4380985
M. Wt: 429.3 g/mol
InChI Key: AHRDIFZYUNUDCZ-UHFFFAOYSA-N
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Description

N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzyloxy group, dichloro substitutions, and a pyrrolidinylsulfonyl moiety attached to a benzamide core

Properties

IUPAC Name

2,4-dichloro-N-phenylmethoxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-15-11-16(20)17(27(24,25)22-8-4-5-9-22)10-14(15)18(23)21-26-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRDIFZYUNUDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NOCC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide typically involves multiple steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, which is then reacted with a phenol derivative to introduce the benzyloxy group.

    Introduction of dichloro substitutions: The dichloro groups can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Attachment of the pyrrolidinylsulfonyl group: This step involves the reaction of a pyrrolidine derivative with a sulfonyl chloride to form the pyrrolidinylsulfonyl group.

    Formation of the benzamide core: The final step involves the reaction of the intermediate compounds with an amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichloro groups can be reduced to form mono-chloro or non-chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of mono-chloro or non-chlorinated benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where sulfonyl and benzamide functionalities are beneficial.

    Biological Studies: The compound can be used to study the effects of sulfonyl and benzamide groups on biological systems, including enzyme inhibition and receptor binding.

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The benzamide core can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzyloxy)-2,4-dichlorobenzamide: Lacks the pyrrolidinylsulfonyl group, which may result in different biological activity.

    N-(benzyloxy)-5-(1-pyrrolidinylsulfonyl)benzamide: Lacks the dichloro substitutions, which can affect its reactivity and interactions.

    N-(benzyloxy)-2,4-dichloro-5-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of a pyrrolidinylsulfonyl group, which can alter its properties.

Uniqueness

N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide is unique due to the combination of its benzyloxy, dichloro, and pyrrolidinylsulfonyl groups. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide
Reactant of Route 2
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N-(benzyloxy)-2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzamide

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